3-((5-chloropyrimidin-2-yl)oxy)-N-(4-fluorophenyl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
3-(5-chloropyrimidin-2-yl)oxy-N-(4-fluorophenyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN4O2/c16-10-7-18-14(19-8-10)23-13-5-6-21(9-13)15(22)20-12-3-1-11(17)2-4-12/h1-4,7-8,13H,5-6,9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLYFJRESPCSFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-fluorophenyl)pyrrolidine-1-carboxamide is , with a molecular weight of approximately 335.76 g/mol. The compound features a pyrrolidine ring, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Anticancer Activity
Recent studies have highlighted the potential of pyrrolidine derivatives, including this compound, as anticancer agents. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. Research indicates that the incorporation of a pyrrolidine ring enhances the binding affinity to specific targets involved in cancer progression, such as the CXCR4 receptor, which plays a crucial role in tumor metastasis .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Pyrrolidine derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. In vitro studies suggest that compounds with similar functionalities exhibit potent COX-2 inhibition, making them potential candidates for treating inflammatory diseases .
Antimicrobial Properties
Pyrrolidine derivatives are also recognized for their antimicrobial activities. This compound's structure allows it to interact with bacterial cell membranes or inhibit essential bacterial enzymes, leading to effective bactericidal effects. Studies have demonstrated that related pyrrolidine compounds possess significant activity against Gram-positive and Gram-negative bacteria .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Huang et al., 2015 | Identified pyrrolidine derivatives with strong antibacterial activity against various strains. |
| Jan et al., 2020 | Demonstrated anti-inflammatory effects through COX inhibition assays with IC50 values comparable to established drugs like celecoxib. |
| Poyraz et al., 2018 | Reported enhanced activity against resistant bacterial strains, highlighting the potential of pyrrolidine-based compounds in overcoming antibiotic resistance. |
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its structural components:
- Pyrrolidine Ring : Essential for biological activity; modifications can enhance potency.
- Chloropyrimidine Moiety : Contributes to interactions with biological targets and improves solubility.
- Fluorophenyl Group : Enhances lipophilicity and can influence the pharmacokinetic profile.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between the target compound and related analogs:
Key Differences and Implications
Heterocyclic Systems: The target compound’s 5-chloropyrimidinyloxy group contrasts with the 1,3,4-thiadiazole in ’s analog. Thiadiazoles are sulfur-containing heterocycles known for antimicrobial or anti-inflammatory activity, whereas pyrimidines are more commonly associated with kinase or enzyme inhibition . ’s compound features a tetrahydropyrimidinedione core, which introduces two keto groups. This rigid, planar structure may enhance binding to kinase ATP pockets compared to the flexible pyrrolidine in the target compound .
In contrast, the 5-isopropyl group in ’s analog adds steric bulk, possibly reducing off-target binding but limiting solubility . ’s 2-amino-4-pyridinyloxy group introduces a basic amine and an additional aromatic ring, which could improve solubility and π-π stacking interactions in hydrophobic kinase domains .
Biological Targeting :
- The target compound’s lack of explicit target data (in provided evidence) suggests it may be a preclinical candidate, whereas ’s compound is explicitly designed for c-MET/AXL inhibition , critical in cancer metastasis and resistance .
Research Findings and Trends
- Metabolic Stability: Fluorine and chlorine atoms in the target compound likely reduce oxidative metabolism, extending half-life compared to non-halogenated analogs.
- Selectivity Challenges: The pyrrolidine-carboxamide scaffold is structurally promiscuous; minor substituent changes (e.g., thiadiazole vs. pyrimidine) can dramatically alter target specificity .
- Therapeutic Potential: ’s compound highlights the trend of combining multiple fluorinated aryl groups and heterocycles to optimize kinase inhibitor profiles .
Q & A
Q. Critical Reaction Conditions :
Q. Table 1: Example Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | 1,4-Diketone, NH₃/MeOH, 60°C | 75 | 92% |
| Coupling | EDC, HOBt, DMF, RT | 68 | 89% |
Basic: How is the structural integrity of this compound validated post-synthesis?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.1–7.3 ppm; pyrrolidine carbons at δ 45–55 ppm) .
- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., dihedral angles between pyrimidine and pyrrolidine rings) .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 391.0821 for C₁₆H₁₅ClFN₃O₂) .
Basic: What in vitro assays are recommended for preliminary biological activity screening?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ADP-Glo™ for kinase activity) .
- Cellular Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (IC₅₀ determination) .
- Binding Studies : Surface Plasmon Resonance (SPR) to assess affinity for target receptors .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize activity?
Methodological Answer:
- Substituent Variation : Systematically modify substituents (e.g., replace 5-chloro with bromo or methyl on pyrimidine) and compare bioactivity .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes and guide synthetic prioritization .
- Pharmacophore Mapping : Identify critical functional groups (e.g., fluorophenyl’s role in hydrophobic interactions) using Schrödinger Suite .
Q. Table 2: SAR Trends in Analogues
| Substituent | Target Affinity (nM) | Solubility (µg/mL) |
|---|---|---|
| 5-Cl (Parent) | 120 | 15 |
| 5-Br | 95 | 12 |
| 5-CH₃ | 250 | 25 |
Advanced: How should researchers resolve contradictory data in biological assays (e.g., conflicting IC₅₀ values)?
Methodological Answer:
- Assay Replication : Repeat under standardized conditions (e.g., ATP concentration in kinase assays) .
- Orthogonal Validation : Confirm using alternative methods (e.g., SPR vs. fluorescence polarization) .
- Meta-Analysis : Compare with structurally related compounds to identify assay-specific artifacts .
Advanced: What experimental strategies are effective for studying metabolic stability?
Methodological Answer:
- Liver Microsome Assays : Incubate with human/rat microsomes and quantify parent compound via LC-MS/MS .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., P450-Glo™) to identify metabolic liabilities .
- Stable Isotope Tracing : Label the pyrrolidine ring with ¹³C to track metabolic pathways .
Advanced: How can environmental degradation pathways be investigated?
Methodological Answer:
- Photolysis Studies : Expose to UV light (λ = 254 nm) and monitor degradation products via GC-MS .
- Hydrolysis Profiling : Test stability at varying pH (1–13) to identify labile bonds (e.g., carboxamide cleavage) .
- Ecotoxicology Models : Use Daphnia magna or algae growth inhibition assays to assess ecological impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
